molecular formula C14H16O3 B1276573 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 690680-03-6

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B1276573
CAS No.: 690680-03-6
M. Wt: 232.27 g/mol
InChI Key: MPUOVBFEKQXBKX-UHFFFAOYSA-N
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Description

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries. The specific structure of this compound includes a chromen-2-one core with butyl, hydroxy, and methyl substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with butyl aldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of coumarin derivatives under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.

    Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one has been studied for its

Properties

IUPAC Name

4-butyl-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUOVBFEKQXBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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